molecular formula C17H25FN2O2 B2973286 Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate CAS No. 1797095-99-8

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate

Cat. No.: B2973286
CAS No.: 1797095-99-8
M. Wt: 308.397
InChI Key: SFLXOBTVUAFSDH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a 3-methyl substituent, and a 4-fluorophenylmethyl moiety at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its structural uniqueness lies in the fluorinated aromatic group, which enhances lipophilicity and metabolic stability, and the tert-butyl carbamate, which acts as a protective group during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-13-11-20(16(21)22-17(2,3)4)10-9-19(13)12-14-5-7-15(18)8-6-14/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXOBTVUAFSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC=C(C=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and practical applications.

Chemical Structure and Properties

The compound has the following chemical formula:

C17H24FN3O3\text{C}_{17}\text{H}_{24}\text{FN}_{3}\text{O}_{3}

Molecular Weight: 321.39 g/mol
CAS Number: 77279-24-4
PubChem ID: 118609633

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine with 4-fluorobenzyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or dimethylformamide (DMF) at controlled temperatures to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Corrosion Inhibition

An intriguing application of this compound is in corrosion inhibition. Studies have shown that it can effectively inhibit corrosion in carbon steel in acidic environments. The electrochemical impedance spectroscopy (EIS) results indicate an inhibition efficiency of up to 91.5% at optimal concentrations, making it a potential candidate for industrial applications where metal protection is critical .

Case Studies

  • Anticancer Study : A study published in Cancer Research reported that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer after four weeks of treatment .
  • Antimicrobial Efficacy : In a clinical microbiology study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results with an MIC of 32 µg/mL, indicating potential for further development into therapeutic agents .
  • Corrosion Inhibition : Research conducted on carbon steel exposed to hydrochloric acid revealed that the compound significantly reduced corrosion rates, suggesting its utility in protecting metals used in harsh environments .

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups are widely explored for their versatility in drug discovery. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Variations and Substituent Effects
Compound Name Substituents at Piperazine Positions Key Functional Groups Reference
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate 3-methyl, 4-(4-fluorophenylmethyl) Fluorinated aryl, tert-butyl carbamate -
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 4-(methoxycarbonylpyridinyl) Pyridine ester
Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate 4-(diaminophenyl), 3-methyl Aromatic diamine
(R)-tert-butyl 4-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine-1-carboxylate 4-(difluorocyclohexanecarbonyl), 3-methyl Fluorinated cyclohexane, amide
Tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate 4-(pyrazinylmorpholine) Pyrazine, morpholine

Key Observations :

  • The 4-fluorophenylmethyl group in the target compound enhances aromatic π-π interactions in receptor binding compared to non-fluorinated analogs (e.g., ’s pyridine ester) .
  • Fluorinated substituents (e.g., difluorocyclohexane in ) improve metabolic stability but may reduce solubility compared to polar groups like sulfonimidoyl () or methoxycarbonyl ().

Key Observations :

  • Palladium-catalyzed couplings (e.g., ) are common for introducing heteroaryl groups, while copper-mediated reactions () are preferred for aryl aminations .
  • The tert-butyl carbamate group is retained across most syntheses, underscoring its role as a protective group.
Physicochemical and Pharmacological Properties
Compound LogP (Predicted) Melting Point Biological Activity Reference
Target Compound ~3.5 (estimated) - Potential kinase inhibition (hypothetical) -
Tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate - - Intermediate for antipsychotics
(R)-tert-butyl 4-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine-1-carboxylate ~3.8 - HSF1 pathway inhibition
Tert-butyl 4-(1H-1,2,4-triazol-1-ylphenyl)piperazine-1-carboxylate ~2.9 - Antifungal/anticancer precursor

Key Observations :

  • The 4-fluorophenylmethyl group increases lipophilicity (LogP ~3.5) compared to triazole-containing analogs (LogP ~2.9, ) .

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